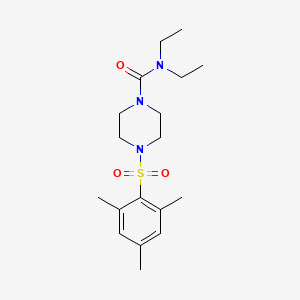

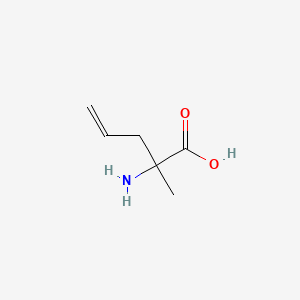

![molecular formula C9H8BrN3O B2953748 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1780782-32-2](/img/structure/B2953748.png)

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound with the molecular weight of 175.19 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis

The molecular structure of “2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” can be represented by the Inchi Code: 1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2 .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including bromo derivatives, have been synthesized through thermal cyclization and decarboxylation processes. These compounds have been characterized using 1H NMR and 13C NMR techniques, providing insights into their structural properties (Molnár et al., 2009).

Green Chemistry Approaches

- An array of 4H-pyrido[1,2-a]pyrimidin-4-ones, similar to the compound , have been synthesized under solvent-free conditions. This method, catalyzed by nontoxic BiCl3, represents a green chemistry approach, producing only water and alcohol as co-products (Roslan et al., 2015).

Biological and Pharmaceutical Research

- In the context of drug discovery and pharmaceutical research, pyrido[1,2-a]pyrimidin-4-ones have shown a range of biological properties. They have been associated with gastroprotective effects and other potential therapeutic applications. Studies have investigated their cytoprotective effects against mucosal lesions (Hermecz et al., 1992).

Chemical Properties and Reactions

- Pyrido[1,2-a]pyrimidin-4-ones have also been studied for their chemical reactivities, such as their behavior in nucleophilic reactions and cyclization processes. These studies contribute to a deeper understanding of their chemical properties and potential applications in various fields of chemistry (Fülöp et al., 1979).

Novel Synthesis Methods

- Innovative methods for synthesizing derivatives of pyrido[1,2-a]pyrimidin-4-ones, including the use of ethylene glycol as a solvent, have been developed. These methods emphasize environmentally friendly and efficient approaches to chemical synthesis (Hussain & Liu, 2020).

Wirkmechanismus

Target of Action

The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of 2-aminopyrimidine . These derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . They act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the pathogens . The structural modifications of these compounds influence their activities .

Biochemical Pathways

It’s known that 2-aminopyrimidine derivatives interfere with the life cycle of the pathogens they target , disrupting essential biochemical pathways and leading to their downstream effects.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the pathogens it targets . This leads to a reduction in the severity of the diseases caused by these pathogens, such as sleeping sickness and malaria .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUVLQXZVDOYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1Br)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

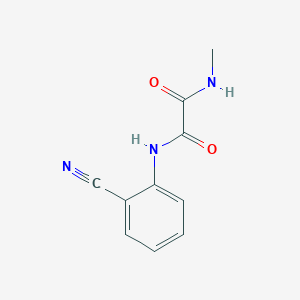

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)

![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)

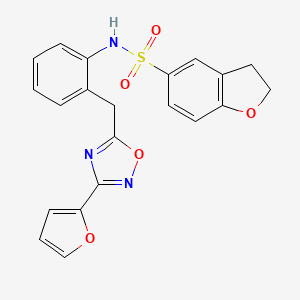

![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

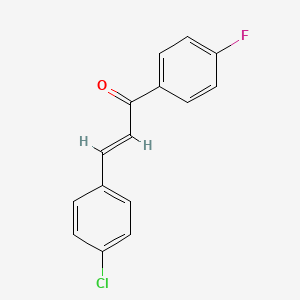

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)